molecular formula C9H9IN2O4 B1400189 3-iodo-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 1211578-13-0

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B1400189
CAS No.: 1211578-13-0
M. Wt: 336.08 g/mol
InChI Key: CAPJJQUIPOALAQ-UHFFFAOYSA-N
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Description

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C9H9IN2O4 and its molecular weight is 336.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Molecular Design

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide and its analogs are primarily used in chemical synthesis and molecular design. For instance, a study by Dhami, Mahon, Lloyd, and Threadgill (2009) explored the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, closely related to this compound, as potential inhibitors of PARP-1 activity, which is significant in cancer research (Dhami et al., 2009).

2. Crystal Engineering and Material Science

In the field of crystal engineering and material science, compounds similar to this compound are used to study molecular interactions. Saha, Nangia, and Jaskólski (2005) investigated complexes of 4-nitrobenzoic acid with 4-iodopyridine, which involve interactions akin to those in this compound, highlighting its potential in crystal design (Saha, Nangia, & Jaskólski, 2005).

3. Development of Catalytic Agents

The compound and its derivatives are also significant in developing new catalytic agents. Zhou, Li, Li, Song, and Wang (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide, a compound structurally similar to this compound, which were effective in C–H bond functionalization reactions, a vital process in organic chemistry (Zhou et al., 2018).

4. Exploration of Molecular Properties

Research into the properties of similar compounds provides insight into the potential applications of this compound. For example, Shtamburg et al. (2012) studied the structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing significant aspects of its molecular properties that can be related to the study of this compound (Shtamburg et al., 2012).

Properties

IUPAC Name

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPJJQUIPOALAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.